N-Benzyl Substitution Elevates Lipophilicity by ~1.8 log Units vs. the Non-Benzylated Parent Scaffold
The computed partition coefficient (XLogP3) of 1-(1,3-benzothiazol-2-yl)-1-benzyl-3-phenylurea is 5.0, compared with ~3.2 for 1-(1,3-benzothiazol-2-yl)-3-phenylurea (PubChem CID 667408), a difference of approximately +1.8 log units [1]. This shift moves the compound from a borderline CNS‑drug-like space (XLogP 3.2) into a distinctly more lipophilic region that may favour membrane partitioning and protein‑binding but also increases the risk of metabolic liability [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.0 (1-(1,3-benzothiazol-2-yl)-1-benzyl-3-phenylurea) |
| Comparator Or Baseline | XLogP3 ≈ 3.2 (1-(1,3-benzothiazol-2-yl)-3-phenylurea, PubChem CID 667408) |
| Quantified Difference | ΔXLogP3 ≈ +1.8 |
| Conditions | Computed property; PubChem XLogP3 algorithm v3.0 |
Why This Matters
Lipophilicity differences of this magnitude affect solubility, passive permeability, and metabolic stability, directly influencing assay compatibility and formulation strategy during early-stage screening procurement.
- [1] PubChem Compound Summary for CID 2049600 (target) and CID 667408 (comparator). National Center for Biotechnology Information (2026). View Source
- [2] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (General reference for interpretation of XLogP differences). View Source
